molecular formula C14H25N3O2 B2638010 4-acetamido-N-cyclohexylpiperidine-1-carboxamide CAS No. 1713651-38-7

4-acetamido-N-cyclohexylpiperidine-1-carboxamide

Cat. No.: B2638010
CAS No.: 1713651-38-7
M. Wt: 267.373
InChI Key: KXMFPZWXZPPBAN-UHFFFAOYSA-N
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Description

4-acetamido-N-cyclohexylpiperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities and are widely used in the pharmaceutical industry .

Scientific Research Applications

4-acetamido-N-cyclohexylpiperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds, which are important in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Future Directions

The future directions of research on 4-acetamido-N-cyclohexylpiperidine-1-carboxamide could include further exploration of its synthesis, chemical reactions, and potential applications in the pharmaceutical industry. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial .

Preparation Methods

The synthesis of 4-acetamido-N-cyclohexylpiperidine-1-carboxamide involves several steps. One common synthetic route includes the acylation of N-cyclohexylpiperidine with acetic anhydride to form the acetamido derivative. The reaction is typically carried out under mild conditions, with the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-acetamido-N-cyclohexylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 4-acetamido-N-cyclohexylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-acetamido-N-cyclohexylpiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

    N-cyclohexylpiperidine-1-carboxamide: Lacks the acetamido group, which may result in different pharmacological properties.

    4-acetamido-N-methylpiperidine-1-carboxamide: Contains a methyl group instead of a cyclohexyl group, potentially altering its biological activity.

    4-acetamido-N-phenylpiperidine-1-carboxamide: The phenyl group may confer different chemical reactivity and biological effects.

Properties

IUPAC Name

4-acetamido-N-cyclohexylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-11(18)15-13-7-9-17(10-8-13)14(19)16-12-5-3-2-4-6-12/h12-13H,2-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMFPZWXZPPBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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